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Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B074499 Get Quote

An In-depth Technical Guide to 4-Amino-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Amino-3-penten-2-one, also known as acetylacetonamine, is an enaminone compound with

the chemical formula C₅H₉NO.[1][2][3] Enaminones are a class of organic compounds

characterized by an amino group conjugated to a carbonyl group through a carbon-carbon

double bond. This structural motif imparts unique chemical reactivity and makes them valuable

building blocks in organic synthesis. 4-Amino-3-penten-2-one exists as a low-melting solid

and has applications as a reagent in chemical analysis, particularly in the fluorimetric

determination of aldehydes like formaldehyde.[4] This guide provides a comprehensive

overview of its physical and chemical properties, experimental protocols for its synthesis and

characterization, and visual representations of its chemical behavior.

Core Physical and Chemical Properties
The fundamental properties of 4-Amino-3-penten-2-one are summarized below. These data

are essential for its handling, storage, and application in a laboratory setting.
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Property Value Reference

Molecular Formula C₅H₉NO [1][2][5]

Molecular Weight 99.13 g/mol [2][3]

CAS Number 1118-66-7 [1][2][3]

Appearance Solid

Melting Point 38 °C [1]

Boiling Point 130-131 °C [1]

Density 1.0343 g/cm³ (rough estimate) [1]

IUPAC Name 4-aminopent-3-en-2-one [3]

Synonyms

Acetylacetonamine, (Z)-4-

aminopent-3-en-2-one, Fluoral-

P

[2]

Solubility Insoluble in water [1]

Storage Temperature 2-8°C

Chemical Structure and Tautomerism
4-Amino-3-penten-2-one is a vinylogous amide and can exist in equilibrium between its imine

and enamine tautomeric forms. The enamine form is generally more stable due to the formation

of a conjugated system and intramolecular hydrogen bonding. This tautomerism is a key aspect

of its chemical reactivity.

Caption: Tautomeric equilibrium of 4-Amino-3-penten-2-one.

Experimental Protocols
Synthesis of 4-Amino-3-penten-2-one
A general and common method for the synthesis of enaminones like 4-Amino-3-penten-2-one
is the condensation reaction between a β-dicarbonyl compound and an amine.
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Reactants:

Acetylacetone (2,4-pentanedione)

Ammonia (aqueous solution or gas)

Solvent (e.g., toluene or ethanol)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an

azeotropic solvent like toluene), dissolve acetylacetone in the chosen solvent.

Slowly add a stoichiometric equivalent of aqueous ammonia to the solution while stirring.

Alternatively, bubble ammonia gas through the solution.

Heat the mixture to reflux. The reaction progress can be monitored by observing the

collection of water in the Dean-Stark trap.

After the reaction is complete (typically a few hours), allow the mixture to cool to room

temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g.,

hexane or a mixture of ethyl acetate and hexane) or by vacuum distillation to yield pure 4-
Amino-3-penten-2-one.
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Caption: General workflow for the synthesis of 4-Amino-3-penten-2-one.

Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using various spectroscopic

methods.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:
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Objective: To identify the functional groups present in the molecule.

Methodology: A small amount of the sample is placed on the ATR crystal of an FTIR

spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Expected Peaks:

~3200-3400 cm⁻¹ (N-H stretching)

~1600-1650 cm⁻¹ (C=O stretching, conjugated)

~1550-1600 cm⁻¹ (C=C stretching and N-H bending)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C

NMR spectra are recorded on an NMR spectrometer.

Expected ¹H NMR Signals (in CDCl₃):

Singlets for the two methyl groups.

A signal for the vinyl proton.

A broad signal for the amine (NH₂) protons.

Expected ¹³C NMR Signals:

Signals for the two methyl carbons.

Signals for the C=C double bond carbons.

A signal for the carbonyl carbon (C=O).

3. Mass Spectrometry (MS):

Objective: To determine the molecular weight and fragmentation pattern.
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Methodology: The sample is introduced into a mass spectrometer (e.g., using electron

ionization - EI). The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are

recorded.

Expected Result: A molecular ion peak [M]⁺ at m/z = 99, corresponding to the molecular

weight of C₅H₉NO.[2][3][6]
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Caption: Experimental workflow for the characterization of 4-Amino-3-penten-2-one.

Safety and Handling
4-Amino-3-penten-2-one is classified as an irritant.[1][5] It is important to handle this chemical

with appropriate personal protective equipment (PPE).

Hazard Statements:

H315: Causes skin irritation.[2][3][5]

H319: Causes serious eye irritation.[2][3][5]
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H335: May cause respiratory irritation.[2][3][5]

Precautionary Statements:

P261: Avoid breathing dust.[2][5]

P280: Wear protective gloves/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[2][3]

Storage: Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly

closed.

Conclusion
4-Amino-3-penten-2-one is a versatile enaminone with well-defined physical and chemical

properties. Its synthesis is straightforward, typically involving the condensation of acetylacetone

and ammonia. The unique structural features, particularly its tautomeric nature, make it a useful

intermediate in organic synthesis and a reagent in analytical chemistry. Proper handling and

storage are essential due to its irritant nature. The methodologies and data presented in this

guide provide a solid foundation for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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